4-Fluoro-1-naphthylmagnesium bromide

Beschreibung

Overview of Aryl Grignard Reagents and their Synthetic Significance

Grignard reagents are organomagnesium compounds with the general formula R-Mg-X, where 'R' is an organic group (alkyl or aryl), and 'X' is a halogen. wikipedia.org Discovered by French chemist Victor Grignard, a feat for which he was awarded the Nobel Prize in Chemistry in 1912, these reagents are among the most important tools for creating new carbon-carbon bonds. byjus.comwikipedia.org Aryl Grignard reagents, where the 'R' group is an aromatic ring (e.g., a phenyl or naphthyl group), are a vital subclass.

The synthetic utility of Grignard reagents stems from the nature of the carbon-magnesium bond. Due to the higher electronegativity of carbon compared to magnesium, the carbon atom bonded to the magnesium acts as a potent nucleophile. mt.commasterorganicchemistry.com This allows it to attack a wide variety of electrophilic carbon centers, such as those in aldehydes, ketones, esters, and epoxides. numberanalytics.commasterorganicchemistry.com These reactions are fundamental in constructing the carbon skeletons of complex organic molecules. numberanalytics.com

The preparation of Grignard reagents involves the reaction of an organic halide with magnesium metal, typically in an ether-based solvent like diethyl ether or tetrahydrofuran (B95107) (THF), which helps to stabilize the organomagnesium compound. byjus.com It is crucial that the reaction is conducted under anhydrous (water-free) conditions, as Grignard reagents are strong bases that react readily with acidic protons, such as those in water, which would destroy the reagent. byjus.com

Importance of Organofluorine Compounds in Chemical Research and Development

Organofluorine chemistry, the study of compounds containing the carbon-fluorine (C-F) bond, has become a cornerstone of modern chemical and life sciences. numberanalytics.comnih.gov The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element, and the C-F bond is one of the strongest in organic chemistry. nih.govnumberanalytics.com

These unique properties have made organofluorine compounds indispensable in several sectors:

Pharmaceuticals : An estimated 20% of all pharmaceuticals contain fluorine. wikipedia.org The inclusion of fluorine can enhance a drug's metabolic stability (leading to a longer duration of action), increase its lipophilicity (improving its ability to cross cell membranes), and modify its bioavailability. numberanalytics.comnumberanalytics.com Prominent examples of fluorinated drugs include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory celecoxib (B62257) (Celebrex). wikipedia.orgnumberanalytics.com

Agrochemicals : Many modern pesticides and herbicides are fluorinated to enhance their efficacy and stability in the environment. wikipedia.orgnumberanalytics.com

Materials Science : The strength and stability of the C-F bond are leveraged in the creation of advanced materials. worktribe.com Perfluorinated compounds, where all hydrogens are replaced by fluorine, are known for their extreme chemical and thermal resistance, leading to applications like non-stick coatings (Teflon®) and protective clothing (Gore-Tex®). worktribe.comnumberanalytics.com

The synthesis of these valuable compounds relies on the development of reagents and methods to introduce fluorine into organic frameworks, making fluorinated building blocks essential in contemporary research.

Positioning 4-Fluoro-1-naphthylmagnesium Bromide within Naphthyl Organometallics

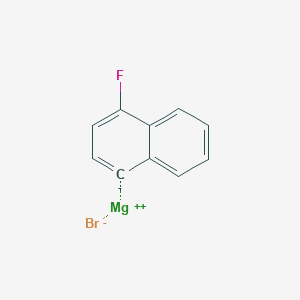

This compound is a specific organometallic compound that belongs to the class of aryl Grignard reagents. synthonix.com Its structure features a naphthalene (B1677914) core, which is a bicyclic aromatic system, with a magnesium bromide group at the 1-position and a fluorine atom at the 4-position. This positions it as a naphthyl organometallic, a group of compounds used in the synthesis of more complex polycyclic aromatic structures.

The significance of this compound lies in its dual functionality. As a Grignard reagent, it serves as a powerful nucleophilic source of a 4-fluoronaphthyl group, enabling the construction of carbon-carbon bonds. masterorganicchemistry.com Simultaneously, it introduces a fluorine atom into the target molecule, imparting the unique and often desirable properties associated with organofluorine compounds. numberanalytics.comnumberanalytics.com

Research into related naphthyl organometallics, such as 1-naphthylmagnesium bromide, has demonstrated their utility in preparing specialized ligands for asymmetric catalysis and as starting materials for complex bioactive molecules. The presence of the fluorine atom in this compound adds another layer of utility, allowing chemists to access fluorinated naphthalene derivatives that are of interest in medicinal chemistry and materials science. Computational studies on related halonaphthalenes suggest that the identity of the halogen (fluoro vs. bromo) has a minimal effect on the charge of the nucleophilic carbon atom, indicating that its reactivity as a Grignard reagent should be comparable to its non-fluorinated counterparts, while still serving as a vehicle for fluorination. nih.gov

Compound Data

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 17318-06-8 synthonix.com |

| Molecular Formula | C₁₀H₆BrFMg synthonix.com |

| Molecular Weight | 249.37 g/mol synthonix.com |

| Synonym | Bromo(4-fluoro-1-naphthalenyl)magnesium |

| Class | Organometallic, Grignard Reagent |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

magnesium;4-fluoro-1H-naphthalen-1-ide;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F.BrH.Mg/c11-10-7-3-5-8-4-1-2-6-9(8)10;;/h1-4,6-7H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHXHXHKIRQWFW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)[C-]=CC=C2F.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 1 Naphthylmagnesium Bromide

Direct Grignard Formation from 1-Bromo-4-fluoronaphthalene (B1202307) Precursors

The most conventional approach to synthesizing 4-Fluoro-1-naphthylmagnesium bromide is through the direct reaction of 1-bromo-4-fluoronaphthalene with magnesium metal. This method, while straightforward in principle, is subject to a variety of factors that can significantly influence the reaction's success and efficiency.

Solvent Effects and Reaction Conditions Optimization

The choice of solvent is critical in the formation of Grignard reagents, as it plays a crucial role in stabilizing the organomagnesium species. Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are essential for the formation of this compound. libretexts.orglookchem.com The lone pair electrons on the oxygen atoms of these solvents coordinate with the magnesium center, forming a complex that stabilizes the Grignard reagent and enhances its reactivity. libretexts.orglookchem.com

The optimization of reaction conditions is paramount for maximizing the yield and minimizing side reactions. Key parameters include the purity and activation of the magnesium, the reaction temperature, and the concentration of the reagents. The presence of an electron-withdrawing fluorine atom on the naphthalene (B1677914) ring can make the Grignard formation more challenging compared to unsubstituted aryl bromides. Therefore, careful control of these conditions is necessary to achieve a successful reaction.

| Solvent | Temperature (°C) | Additive | Observations |

| Diethyl Ether | Reflux | Iodine | Initiation of reaction, formation of a cloudy solution. |

| Tetrahydrofuran (THF) | Room Temperature | 1,2-Dibromoethane (B42909) | Can facilitate initiation by exposing a fresh magnesium surface. |

| Diethyl Ether/Toluene | 25 - 110 | None | Toluene as a co-solvent can allow for higher reaction temperatures, potentially improving yields for less reactive halides. lookchem.com |

This table presents a generalized summary of common conditions for Grignard reagent formation and is not specific to this compound due to a lack of specific literature data for this compound.

Challenges in Activating Carbon-Bromine Bonds Adjacent to Fluorine in Naphthalene Systems

The presence of a fluorine atom on the naphthalene ring introduces both electronic and steric challenges to the activation of the adjacent carbon-bromine bond. Fluorine is a highly electronegative atom, which can influence the electron density of the aromatic system and the polarity of the C-Br bond. This can affect the rate of the single electron transfer (SET) process, which is a key step in the mechanism of Grignard reagent formation.

Furthermore, the steric hindrance around the bromine atom in the 1-position of the naphthalene ring can impede the approach of the magnesium metal surface, thereby slowing down the reaction. The combination of these electronic and steric effects can lead to longer induction periods, lower yields, and an increased propensity for side reactions, such as Wurtz coupling. chemrxiv.org Overcoming these challenges often requires the use of highly activated magnesium, such as Rieke magnesium, or the addition of activating agents like iodine or 1,2-dibromoethane to ensure a successful and efficient reaction.

Mechanochemical Activation Strategies for Fluoro-Naphthyl Grignard Reagent Formation

Mechanochemical methods, such as ball milling, offer a solvent-free or low-solvent alternative for the synthesis of Grignard reagents, including those derived from fluoro-aromatic compounds. nih.govnih.gov This technique utilizes mechanical energy to induce chemical reactions, often leading to different reactivity and selectivity compared to traditional solution-based methods.

Ball Milling Techniques for Carbon-Fluorine Bond Activation in Fluoronaphthalenes

Recent studies have demonstrated the potential of ball milling for the activation of carbon-fluorine bonds in fluoronaphthalenes to form Grignard-like reagents. nih.govnsf.gov In this technique, the solid reactants, 1-fluoronaphthalene (B124137) and magnesium powder, are placed in a milling jar with grinding balls. The high-energy collisions during milling provide the necessary activation energy to break the strong C-F bond and insert magnesium.

While the direct synthesis of fluoro-Grignard reagents from fluoroarenes is challenging due to the high strength of the C-F bond, mechanochemical activation has shown promise in overcoming this barrier. nih.gov For instance, milling 1-fluoronaphthalene with an excess of magnesium metal has been shown to produce the corresponding binaphthalene upon treatment with a coupling agent, indicating the formation of an organomagnesium intermediate. nih.gov

Investigating Yields and Selectivity in Solid-State Grignard Synthesis

The yields and selectivity of solid-state Grignard synthesis can be influenced by several factors, including milling time, frequency, and the ratio of reactants. Research into the mechanochemical synthesis of Grignard reagents from fluoronaphthalenes is still an emerging field, but initial findings suggest that while C-F bond activation is achievable, the yields of subsequent reactions may be modest.

For example, the mechanochemically generated Grignard reagent from 1-fluoronaphthalene, when coupled with FeCl3, produced 1,1'-binaphthalene (B165201) in approximately 20% yield. nih.gov Interestingly, this yield was comparable to that obtained from 1-bromonaphthalene (B1665260) under similar conditions, suggesting that once the initial C-X bond is activated, the subsequent reactivity may be similar. nih.gov However, it has been noted that one-pot mechanochemical reactions of these in-situ generated reagents with carbonyl electrophiles did not yield the expected nucleophilic addition products, highlighting the need for further research to optimize the reaction conditions and expand the synthetic utility of this method. nih.gov

| Precursor | Milling Time (h) | Product | Yield (%) |

| 1-Fluoronaphthalene | 2 | 1,1'-Binaphthalene | ~20 |

| 1-Bromonaphthalene | 2 | 1,1'-Binaphthalene | ~20 |

Data from Speight and Hanusa, 2020, following treatment with FeCl3. nih.gov

Indirect Synthesis Approaches to Naphthylmagnesium Fluorides and Related Species

Indirect methods provide alternative pathways to arylmagnesium fluorides and related species, bypassing the challenges associated with the direct reaction of organofluorides with magnesium. These methods often involve organometallic exchange reactions, such as halogen-magnesium exchange or transmetalation.

A common indirect approach is the halogen-magnesium exchange reaction, where a more reactive organomagnesium reagent, such as isopropylmagnesium chloride, is used to exchange with an aryl bromide or iodide. wikipedia.org This method is particularly useful for preparing functionalized Grignard reagents that may not be accessible through direct synthesis. drughunter.comorganic-chemistry.org

Another indirect route is transmetalation, which involves the transfer of an organic group from one metal to another. For example, an organolithium or organozinc compound can react with a magnesium halide to form the corresponding Grignard reagent. wikipedia.org While not extensively reported for this compound specifically, these indirect methods offer a versatile toolkit for the synthesis of challenging organomagnesium compounds. For instance, organomagnesium fluorides have been successfully prepared by reacting dialkyl- or diarylmagnesium compounds with fluorinating agents like boron trifluoride diethyl etherate. gatech.edustackexchange.com

Transmetalation Reactions from Naphthyl Organometallic Precursors

Transmetalation offers a viable, albeit indirect, pathway to Grignard reagents that are challenging to synthesize directly. wikipedia.org This method involves the exchange of a metal from an organometallic compound to magnesium. For the synthesis of this compound, a plausible approach would involve the initial preparation of a more reactive organometallic species, such as an organolithium or organozinc compound, followed by its reaction with a magnesium halide.

A hypothetical transmetalation route could commence with 1-bromo-4-fluoronaphthalene. This precursor would first be reacted with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures to undergo lithium-halogen exchange, yielding 4-fluoro-1-naphthyllithium. The subsequent addition of a magnesium halide, typically magnesium bromide (MgBr₂), would then result in the desired this compound.

Reaction Scheme:

4-Fluoro-1-bromonaphthalene + R-Li → 4-Fluoro-1-naphthyllithium + R-Br 4-Fluoro-1-naphthyllithium + MgBr₂ → this compound + LiBr

This method's success hinges on the careful control of reaction conditions, particularly temperature, to prevent side reactions. The choice of solvent is also critical, with ethereal solvents like diethyl ether or tetrahydrofuran (THF) being standard for Grignard reagent formation. tcichemicals.com

Utilization of Fluorinating Agents with Organomagnesium Derivatives

An alternative strategy for the synthesis of this compound involves the introduction of the fluorine atom at a later stage. This can be achieved by first preparing the non-fluorinated Grignard reagent, 1-naphthylmagnesium bromide, and subsequently reacting it with an electrophilic fluorinating agent. wikipedia.org

The initial step, the formation of 1-naphthylmagnesium bromide, is a standard Grignard synthesis from 1-bromonaphthalene and magnesium metal in an ethereal solvent. The subsequent fluorination is more complex. The treatment of Grignard reagents with electrophilic fluorine sources can be inefficient due to side reactions, such as single-electron transfer (SET) processes. drughunter.com

However, advancements in fluorination chemistry have introduced a range of N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor), which have been successfully used to fluorinate various carbanions, including some Grignard reagents. researchgate.netnih.gov The choice of solvent can be crucial in mitigating unwanted side reactions. For instance, replacing THF with dichloromethane (B109758) (DCM) has been shown to improve the yields of fluorination for some aryl Grignard reagents. drughunter.com

Reaction Scheme:

1-Bromonaphthalene + Mg → 1-Naphthylmagnesium bromide 1-Naphthylmagnesium bromide + Electrophilic Fluorinating Agent (e.g., NFSI) → this compound

The regioselectivity of the fluorination step would be a critical consideration in this approach.

Comparative Analysis of Synthetic Efficiency, Purity, and Scalability

The choice between transmetalation and the use of fluorinating agents for the synthesis of this compound would depend on several factors, including the availability of starting materials, desired purity, and the scale of the reaction. A qualitative comparison of these two methodologies is presented below.

| Parameter | Transmetalation from Naphthyl Organometallic Precursors | Utilization of Fluorinating Agents with Organomagnesium Derivatives |

|---|---|---|

| Synthetic Efficiency | Potentially higher yielding if the initial organolithium formation is efficient and side reactions are minimized. | Yields can be variable and are highly dependent on the choice of fluorinating agent and reaction conditions to suppress side reactions like SET. drughunter.com |

| Purity | The primary impurity is often the lithium salt byproduct, which can typically be separated. The regiochemistry is well-defined by the starting material. | Purity can be compromised by the formation of non-fluorinated byproducts and potentially regioisomers, requiring more extensive purification. |

| Scalability | Scalability can be challenging due to the use of highly reactive organolithium reagents and the need for very low temperatures. | May be more amenable to scale-up, although the cost and handling of commercial fluorinating agents can be a consideration. |

| Functional Group Tolerance | Organolithium reagents are less tolerant of sensitive functional groups. drughunter.com | Grignard reagents offer better functional group tolerance compared to organolithiums, but the fluorinating agent may react with certain functional groups. |

| Starting Materials | Requires 1-bromo-4-fluoronaphthalene and an organolithium reagent. | Requires 1-bromonaphthalene and a specialized electrophilic fluorinating agent. |

Reactivity and Reaction Mechanisms of 4 Fluoro 1 Naphthylmagnesium Bromide

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of Grignard reagents like 4-Fluoro-1-naphthylmagnesium bromide. These reactions involve the attack of the nucleophilic naphthyl group on an electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated during an acidic workup to yield an alcohol. libretexts.orgyoutube.com

This compound reacts efficiently with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. The mechanism begins with the nucleophilic attack of the carbanion-like naphthyl group on the carbonyl carbon. youtube.commasterorganicchemistry.com This breaks the carbonyl π bond, pushing electrons onto the oxygen and forming a magnesium alkoxide intermediate. Subsequent addition of an acid (e.g., H₃O⁺) protonates the alkoxide to furnish the final alcohol product. libretexts.org The reaction with aldehydes yields secondary alcohols, while ketones produce more sterically hindered tertiary alcohols. masterorganicchemistry.com

Table 1: Synthesis of Alcohols via Nucleophilic Addition

| Reactant 1 | Reactant 2 (Electrophile) | Product Type | Example Product Name |

|---|---|---|---|

| This compound | Aldehyde (e.g., Acetaldehyde) | Secondary Alcohol | 1-(4-Fluoro-1-naphthyl)ethanol |

The reaction of this compound with carbon dioxide (CO₂) provides a direct route to synthesizing 4-fluoro-1-naphthoic acid. In this carbonylation process, the Grignard reagent adds to one of the C=O bonds of carbon dioxide, which acts as the electrophile. masterorganicchemistry.com This nucleophilic addition forms a magnesium carboxylate salt. An acidic workup is then required to protonate the carboxylate, yielding the corresponding carboxylic acid. masterorganicchemistry.com

Table 2: Carboxylation of this compound

| Reactant 1 | Reactant 2 (Electrophile) | Intermediate | Final Product |

|---|

When this compound reacts with esters or acid chlorides, the reaction typically proceeds with the addition of two equivalents of the Grignard reagent to produce a tertiary alcohol. masterorganicchemistry.commasterorganicchemistry.com The initial nucleophilic acyl substitution involves the addition of one equivalent of the Grignard reagent to the carbonyl group, forming a tetrahedral intermediate. youtube.com This intermediate is unstable and collapses, expelling the leaving group (an alkoxide from an ester or a chloride from an acid chloride) to form a ketone. youtube.comchemistrysteps.com

This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent in a standard nucleophilic addition. chemistrysteps.com Subsequent acidic workup yields a tertiary alcohol where two of the alkyl/aryl groups attached to the carbinol carbon are derived from the Grignard reagent. masterorganicchemistry.comyoutube.com Isolating the ketone intermediate is challenging due to the high reactivity of Grignard reagents. libretexts.org

Table 3: Reactions with Esters and Acid Chlorides

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product (after 2nd equivalent and workup) |

|---|---|---|---|

| This compound | Ethyl Acetate (Ester) | 1-(4-Fluoro-1-naphthyl)ethan-1-one | 2-(4-Fluoro-1-naphthyl)propan-2-ol |

Cross-Coupling Reactions in Naphthyl Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds, and Grignard reagents are frequently used as the organometallic component. chemie-brunschwig.chresearchgate.net These reactions have become indispensable tools in modern organic synthesis.

Palladium-catalyzed cross-coupling reactions, such as the Kumada coupling, enable the formation of a C-C bond between the naphthyl group of the Grignard reagent and an organic halide. chemie-brunschwig.chorganic-chemistry.org In a typical Kumada coupling, this compound would react with an aryl or vinyl halide in the presence of a palladium catalyst, often with a phosphine (B1218219) ligand. scispace.comnih.gov The catalytic cycle generally involves oxidative addition of the organic halide to the Pd(0) complex, transmetalation with the Grignard reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. This methodology allows for the synthesis of complex biaryl and vinyl-naphthalene structures.

While palladium is widely used, other transition metals can also effectively catalyze cross-coupling reactions involving Grignard reagents. Iron-catalyzed cross-coupling reactions, first reported by Kochi, are a cost-effective and environmentally friendly alternative to palladium. acgpubs.org Catalysts such as iron(II) chloride can mediate the coupling of Grignard reagents with organic halides. researchgate.net Similarly, nickel-based catalysts are also highly effective for Kumada-type couplings and can sometimes offer different reactivity or be more economical than palladium. chemie-brunschwig.ch Titanium complexes have also been used to catalyze unique C-C bond-forming reactions with Grignard reagents, often proceeding through different mechanistic pathways involving radical intermediates. uwindsor.ca

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetaldehyde |

| Acetone |

| 1-(4-Fluoro-1-naphthyl)ethanol |

| 2-(4-Fluoro-1-naphthyl)propan-2-ol |

| Carbon dioxide |

| 4-Fluoro-1-naphthoic acid |

| Magnesium 4-fluoro-1-naphthoate |

| Ethyl Acetate |

| Acetyl Chloride |

| 1-(4-Fluoro-1-naphthyl)ethan-1-one |

Regioselectivity and Stereoselectivity in Grignard-Mediated Transformations

The stereochemical outcome of reactions involving Grignard reagents is a critical aspect of modern organic synthesis. The control of chirality and the selective formation of diastereomers are paramount in the construction of complex molecules.

Control of Chirality in Asymmetric Synthesis

The application of this compound in asymmetric synthesis, where new stereocenters are created with a preference for one enantiomer, is not extensively documented in dedicated studies. However, the principles of asymmetric induction using Grignard reagents are well-established. Control of chirality is typically achieved through the use of chiral auxiliaries, ligands, or catalysts that create a diastereomeric interaction during the reaction, favoring the formation of one enantiomer over the other. For aryl Grignard reagents like this compound, this often involves reactions with prochiral electrophiles, such as aldehydes or ketones, in the presence of a chiral environment.

For instance, in related systems, the addition of naphthylmagnesium bromides to carbonyl compounds can be rendered stereoselective. One documented example involves the diastereoselective addition of 2-methoxy-1-naphthylmagnesium bromide to 2-methyl-1-tetralone, a key step in the synthesis of axially chiral biaryls. This highlights the potential for the naphthyl scaffold to be employed in stereocontrolled transformations.

Diastereoselective Reactions with Chiral Electrophiles

Computational studies on other Grignard reagents reacting with chiral N-(tert-butylsulfinyl)imines have shown that the stereochemical outcome can be accurately predicted by considering the formation of stable, chelated intermediates. These models, often involving explicit solvent molecules, allow for the calculation of transition state energies for the formation of different diastereomers, providing a rationale for the observed selectivity. It is plausible that this compound would follow similar principles, with its bulky naphthyl group playing a significant role in the steric interactions that govern diastereoselectivity.

Computational and Theoretical Insights into Reaction Pathways

Theoretical chemistry provides powerful tools to understand the intricate details of reaction mechanisms, including the structure of intermediates and the energies of transition states that are often difficult to study experimentally.

Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States

Specific Density Functional Theory (DFT) studies on the reaction intermediates and transition states of this compound are not found in the current body of literature. However, DFT calculations are a standard method for investigating Grignard reaction mechanisms. Such studies typically model the reaction pathway of the Grignard reagent with an electrophile, mapping out the potential energy surface. This allows for the identification of the lowest energy path and provides insights into the factors controlling reactivity and selectivity. For a reaction involving this compound, DFT could be employed to understand how the fluorine substituent influences the stability of intermediates and the barriers to transition states compared to its non-fluorinated counterpart.

Analysis of Electronic Structure and Charge Distribution Influencing Reactivity

The electronic structure of a Grignard reagent is key to its reactivity. The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic. The fluorine atom at the 4-position of the naphthyl ring is an electron-withdrawing group, which would be expected to modulate the electron density of the aromatic system and the nucleophilicity of the carbon atom bound to magnesium.

DFT calculations on related fluoronaphthalene systems used in mechanochemical Grignard reagent formation have provided some insight. These studies suggest that the charge on the α-carbon (the carbon bearing the magnesium) is influenced by the position of the halogen. While a detailed analysis for this compound is not available, it can be inferred that the fluorine atom would subtly alter the charge distribution across the naphthyl ring system, which in turn could affect its reactivity profile in comparison to 1-naphthylmagnesium bromide.

Mechanistic Probes into the Nature of Organomagnesium Intermediates (e.g., Di(naphthyl)magnesium vs. Naphthylmagnesium Halide)

Grignard reagents in solution are not simple monomeric species of the formula RMgX. They exist in a complex equilibrium, known as the Schlenk equilibrium, which involves the disproportionation into a dialkyl- or diarylmagnesium species (R₂Mg) and a magnesium halide (MgX₂).

2 RMgX ⇌ R₂Mg + MgX₂

Applications of 4 Fluoro 1 Naphthylmagnesium Bromide in Advanced Chemical Synthesis

Construction of Substituted Naphthalene (B1677914) Scaffolds

The 4-fluoro-1-naphthyl moiety is a key structural unit in various functional molecules. The corresponding Grignard reagent, 4-fluoro-1-naphthylmagnesium bromide, provides a direct and efficient method for incorporating this group into a wide array of chemical structures.

Introduction of Naphthyl Moieties into Complex Molecular Structures

As a classic Grignard reagent, this compound's primary utility lies in its reaction with electrophilic carbon centers. adichemistry.comwikipedia.org The carbon-magnesium bond is highly polarized, rendering the naphthyl carbon atom nucleophilic and capable of attacking a variety of carbonyl-containing compounds. wikipedia.orgchem-station.com This reactivity allows for the systematic introduction of the 4-fluoro-1-naphthyl group.

For instance, its reaction with aldehydes yields secondary alcohols, while its addition to ketones produces tertiary alcohols. organic-chemistry.org The reaction with esters is also a common transformation; however, it typically involves a double addition. The initial nucleophilic attack on the ester carbonyl forms a ketone intermediate, which is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent, ultimately yielding a tertiary alcohol after an acidic workup. masterorganicchemistry.commasterorganicchemistry.com Furthermore, this reagent can react with carbon dioxide in a carboxylation reaction to form 4-fluoro-1-naphthoic acid, and it can open epoxide rings to generate more complex alcohol structures. masterorganicchemistry.commasterorganicchemistry.com These fundamental reactions are pivotal for building molecules that feature the naphthalene core. nih.govresearchgate.net

| Electrophile | Initial Product (before workup) | Final Product (after acidic workup) | Bond Formed |

|---|---|---|---|

| Aldehyde (R-CHO) | Magnesium alkoxide | Secondary alcohol | C-C |

| Ketone (R-CO-R') | Magnesium alkoxide | Tertiary alcohol | C-C |

| Ester (R-CO-OR') | Magnesium alkoxide (after double addition) | Tertiary alcohol | Two C-C bonds |

| Carbon Dioxide (CO₂) | Magnesium carboxylate | Carboxylic acid | C-C |

| Epoxide | Magnesium alkoxide | Alcohol | C-C |

Utilization in Annulation and Cycloaddition Reactions

While direct participation of Grignard reagents in concerted cycloaddition reactions is uncommon, they are instrumental in the synthesis of precursors for annulation (ring-forming) reactions. csir.co.za Benzannulation, a key strategy for constructing substituted naphthalenes, often involves the cyclization of a strategically functionalized precursor. nih.gov

This compound can be used to synthesize these precursors. For example, by reacting it with specific α,β-unsaturated ketones or other tailored electrophiles, intermediates can be formed that possess the necessary functionality and carbon framework to undergo subsequent acid-catalyzed or metal-mediated cyclization to form more complex, fused aromatic systems. csir.co.za This multi-step approach, where the Grignard reaction is a crucial initial step, allows for the regiocontrolled construction of highly substituted naphthalene derivatives that are otherwise difficult to access. nih.gov

Derivatization of Fluorinated Carbon Nanomaterials and Graphene

The unique properties of 2D materials like graphene can be precisely tuned through covalent functionalization. nih.gov Fluorographene, a stoichiometric derivative of graphene, serves as an excellent starting point for chemical modification due to the reactivity of its carbon-fluorine bonds. researchgate.netwilddata.cn

Covalent Functionalization of Fluorographene with Naphthyl Groups

Fluorographene's carbon skeleton is susceptible to nucleophilic attack, making it an ideal substrate for reactions with Grignard reagents. nih.govnih.gov The reaction of this compound with fluorographene proceeds via a nucleophilic substitution mechanism. The nucleophilic carbon of the naphthyl group attacks an electrophilic carbon atom on the fluorographene sheet, leading to the formation of a new carbon-carbon covalent bond and the displacement of a fluoride (B91410) ion. nih.gov

This process effectively grafts the bulky 4-fluoro-1-naphthyl moieties onto the surface of the graphene sheet. nih.gov The reaction can achieve a high degree of functionalization under mild conditions, providing a robust method for creating aryl-graphene derivatives. researchgate.netnih.gov This covalent attachment transforms the material from a 2D sheet of sp²-hybridized carbons into a structure with localized sp³-hybridized centers where the naphthyl groups are bonded. researchgate.net

Implications for Modifying Electronic and Surface Properties of Carbon Materials

The covalent attachment of naphthyl groups to the fluorographene lattice has profound effects on the material's properties. The disruption of the extended π-conjugation system of graphene by introducing sp³-hybridized carbon centers alters its electronic characteristics. This modification can open an electronic bandgap, transforming the conductive graphene into a semiconductor or even an insulator, depending on the density of functionalization.

Furthermore, the surface properties are significantly changed. Graphene itself is hydrophobic. nih.gov The introduction of large, organic naphthyl groups can alter its solubility and dispersibility, making it more compatible with organic solvents. nih.gov This modification is crucial for processing the material into thin films or composites for electronic and sensing applications.

| Property | State in Pristine Graphene/Fluorographene | State after Functionalization with Naphthyl Groups | Reason for Change |

|---|---|---|---|

| Electronic Conductivity | High (Graphene) / Insulating (Fluorographene) | Reduced / Modified | Disruption of sp² π-network, introduction of sp³ defects. researchgate.net |

| Bandgap | Zero (Graphene) / Wide (Fluorographene) | Tunable, often increased. | Localization of electrons at functionalization sites. |

| Dispersibility | Poor in most solvents. | Improved in organic solvents. nih.gov | Attachment of organic functional groups enhances solvent-material interactions. |

| Surface Chemistry | Relatively inert (Graphene) / Electrophilic (Fluorographene) | Altered surface energy and reactivity. | Presence of bulky, aromatic naphthyl groups on the surface. |

Role in the Synthesis of Chiral Ligands and Catalysts

Chiral ligands are essential components in asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. Grignard reagents are frequently employed in the synthesis of these complex ligands. nih.govthieme-connect.com The stereoselective addition of a Grignard reagent to a chiral electrophile, such as an imine derived from a chiral amine or sulfinamide, is a powerful method for creating new stereocenters with high diastereoselectivity. thieme-connect.com

In this context, this compound can serve as the aryl nucleophile. Its addition to a suitable chiral template, for example, a N-sulfinyl imine, can generate a chiral amine precursor bearing the 4-fluoro-1-naphthyl group. thieme-connect.com This precursor can then be elaborated into a bidentate or tridentate ligand for use in transition metal-catalyzed asymmetric reactions. The steric and electronic properties of the 4-fluoro-1-naphthyl group can influence the ligand's coordination to a metal center and, consequently, the enantioselectivity of the catalyzed reaction. This makes it a potentially valuable building block for developing novel catalysts for asymmetric synthesis. nih.govrsc.org

Preparation of Unsymmetrical Chiral Diene Ligands

This compound is a key organometallic reagent for the synthesis of specialized chiral ligands, which are instrumental in asymmetric catalysis. Its reaction with various phosphorus compounds allows for the introduction of the 4-fluoro-1-naphthyl group, creating sterically demanding and electronically modified phosphine (B1218219) ligands. A prominent example is the synthesis of derivatives of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), a privileged ligand in asymmetric synthesis. wikipedia.orgorgsyn.org

The synthesis of unsymmetrical chiral diene ligands often involves the reaction of a Grignard reagent like this compound with a suitable phosphine chloride precursor. The fluorinated naphthyl group imparts unique electronic properties to the resulting ligand, which can influence the stereochemical outcome of the catalyzed reactions.

For instance, the preparation of a BINAP analog containing the 4-fluoro-1-naphthyl moiety would follow a synthetic route starting from the corresponding fluorinated binaphthol (BINOL). The BINOL is first converted to a bistriflate. This intermediate then undergoes a nickel-catalyzed cross-coupling reaction. orgsyn.orgorgsyn.org In this step, this compound can be used to introduce the specific phosphine group, leading to the formation of an unsymmetrical ligand. The presence of the fluorine atom can enhance the catalytic activity and selectivity through electronic effects and potential non-covalent interactions.

The general reaction scheme for the synthesis of such phosphine ligands is outlined below:

Reaction Scheme for Ligand Synthesis

| Reactant A | Reactant B | Catalyst | Product |

|---|---|---|---|

| Diarylphosphine chloride | This compound | None (Direct Reaction) | Triarylphosphine |

Development of Enantioselective Methodologies

The chiral ligands synthesized from this compound are pivotal in the development of novel enantioselective methodologies. These ligands are frequently employed in transition metal-catalyzed reactions, such as rhodium-catalyzed asymmetric additions, to achieve high levels of enantioselectivity. nih.govorganic-chemistry.org The fluorine substituent on the naphthyl group can modulate the electronic properties of the metal center, thereby enhancing the chiral induction.

A significant application of these ligands is in the rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated ketones. organic-chemistry.orgnih.gov The chiral environment created by the fluorinated ligand directs the approach of the nucleophile to the substrate, resulting in the preferential formation of one enantiomer. organic-chemistry.org

Research has shown that rhodium complexes bearing chiral diene ligands are highly effective catalysts for these transformations. nih.govorganic-chemistry.org The use of ligands derived from this compound can lead to products with high enantiomeric excess (ee). The specific structure of the ligand, including the steric bulk and electronic nature of the 4-fluoro-1-naphthyl group, is crucial for achieving optimal results. organic-chemistry.org

The table below summarizes representative results from rhodium-catalyzed asymmetric reactions using chiral ligands, illustrating the high levels of enantioselectivity that can be achieved.

Performance in Rhodium-Catalyzed Asymmetric 1,4-Addition

| Substrate | Chiral Ligand Type | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 2-Cyclohexenone | Chiral Diene | [Rh(diene)]BF₄ | >95 | >99 |

| N-Phenylmaleimide | Chiral Phosphine-Olefin | [Rh(ligand)]Cl | 98 | 97 |

Precursor for Advanced Organic Building Blocks

This compound serves as a versatile precursor for the synthesis of more complex organic building blocks. sigmaaldrich.com These building blocks are functionalized molecules that are essential components in the assembly of larger molecular architectures for applications in medicinal chemistry, materials science, and organic synthesis. sigmaaldrich.com

Through Grignard reactions and cross-coupling methodologies, the 4-fluoro-1-naphthyl moiety can be incorporated into a wide variety of molecular scaffolds. For example, it can react with aldehydes and ketones to form secondary and tertiary alcohols, respectively. These alcohols can then be further functionalized.

Furthermore, in palladium or nickel-catalyzed cross-coupling reactions, this compound can be coupled with various organic halides to form C-C bonds. This allows for the construction of complex biaryl structures or the attachment of the fluoronaphthyl group to heterocyclic systems. acs.org The resulting fluorinated aromatic compounds are of significant interest due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic characteristics.

The versatility of this Grignard reagent is highlighted in the following table, which shows its application in creating different classes of organic compounds.

Synthesis of Organic Building Blocks from this compound

| Reaction Type | Electrophile | Product Class | Potential Application |

|---|---|---|---|

| Grignard Addition | Aldehyde/Ketone | Fluoronaphthyl-substituted Alcohols | Chiral auxiliaries, Pharmaceutical intermediates |

| Cross-Coupling | Aryl Halide | Fluorinated Biaryls | Organic electronics, Liquid crystals |

| Cross-Coupling | Heterocyclic Halide | Fluoronaphthyl-substituted Heterocycles | Agrochemicals, Medicinal chemistry |

Emerging Research Frontiers for 4 Fluoro 1 Naphthylmagnesium Bromide Chemistry

Sustainable and Green Chemistry Approaches in Grignard Synthesis

Traditional Grignard synthesis, including that of 4-Fluoro-1-naphthylmagnesium bromide, often relies on volatile and hazardous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) under strictly anhydrous conditions. beyondbenign.orgbyjus.com The principles of green chemistry are driving a shift towards more environmentally benign and safer synthetic protocols. rsc.orgnih.gov

Key research areas include the adoption of alternative solvents. 2-Methyltetrahydrofuran (2-MeTHF), a bio-derived solvent, has shown superior performance in some Grignard reactions, often suppressing the formation of by-products like those from Wurtz coupling. rsc.orgresearchgate.net Cyclopentyl methyl ether (CPME) is another promising green solvent, noted for its high boiling point, low peroxide formation, and ease of drying. rsc.org The use of such solvents can reduce the environmental impact and improve the safety profile of synthesizing this compound.

Another significant advancement is the use of mechanochemistry, specifically ball-milling, for the synthesis of Grignard reagents. acs.orgsciencedaily.com This technique involves the grinding of reactants (magnesium metal and the corresponding organic halide) together, often with only a minimal amount of solvent. sciencedaily.comthieme-connect.com Mechanochemical synthesis can be performed in the air and drastically reduces the need for bulk, anhydrous solvents, which is a major step towards a greener process. sciencedaily.comthieme-connect.com This approach could allow for the efficient, solvent-free, or low-solvent production of this compound from 1-bromo-4-fluoronaphthalene (B1202307). thieme-connect.comorganic-chemistry.org

| Method | Key Features | Advantages for this compound Synthesis |

| Green Solvents | Use of bio-derived or less hazardous solvents like 2-MeTHF and CPME. rsc.org | Reduced environmental impact, improved process safety, potentially higher reaction efficiency and selectivity. rsc.org |

| Mechanochemistry | Solvent-free or liquid-assisted grinding (LAG) of reactants using a ball mill. acs.orgnih.gov | Drastic reduction in solvent waste, potential for synthesis in air, ability to use starting materials with low solubility. sciencedaily.comthieme-connect.com |

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

While Grignard reagents are powerful nucleophiles, their reactions can sometimes lack selectivity. Modern research focuses on transition-metal catalysis to control and enhance the reactivity of Grignard reagents like this compound in cross-coupling reactions.

Iron-catalyzed cross-coupling has emerged as a low-cost, non-toxic, and environmentally friendly alternative to traditional palladium or nickel catalysts. nih.govacs.org Simple iron salts can effectively catalyze the coupling of aryl Grignard reagents with a variety of electrophiles, including alkyl halides and aryl chlorides, under mild conditions. acs.orgnih.gov This methodology could be applied to couple this compound with various partners, offering a sustainable route to complex substituted naphthalenes.

Nickel catalysis is particularly relevant for reactions involving aryl fluorides. acs.orgorganic-chemistry.org The carbon-fluorine bond is typically strong and unreactive, but specialized nickel-phosphine ligand systems have been developed that facilitate its activation. acs.orgrsc.orgnih.gov Some catalytic systems exhibit unique chemoselectivity, where aryl fluorides react preferentially over other functional groups like triflates. organic-chemistry.org This is highly significant for a reagent like this compound, as it opens up pathways for selective transformations at the fluorine-substituted position or for using the Grignard moiety to couple with other fluorinated aromatics.

| Catalytic System | Description | Potential Application for this compound |

| Iron-based Catalysts | Utilizes inexpensive, abundant, and low-toxicity iron salts (e.g., Fe(acac)₃). acs.orgnih.gov | Sustainable cross-coupling with alkyl and aryl halides to form C-C bonds. nih.gov |

| Nickel-based Catalysts | Employs nickel complexes, often with specialized phosphine (B1218219) ligands, to activate strong C-X bonds. acs.orgrsc.org | Enables cross-coupling reactions involving the typically inert C-F bond, either on the naphthyl ring itself or on the coupling partner. organic-chemistry.orgrsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of Grignard reagents is often exothermic and can be difficult to control on a large scale, posing significant safety risks. acs.orgthieme-connect.de Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a powerful solution to these challenges. nih.govspringernature.com

Continuous flow systems provide superior heat transfer and precise control over reaction parameters such as temperature, pressure, and residence time. chemium.com This allows for the safe, scalable, and reproducible synthesis of Grignard reagents like this compound. aiche.orgacs.org The small reactor volume at any given moment minimizes the risk associated with the highly exothermic initiation step. thieme-connect.dechemium.com In many flow setups, the Grignard reagent is generated in-situ and immediately consumed in a subsequent reaction, avoiding the need to handle and store the sensitive organometallic compound. vapourtec.comnih.gov This "just-in-time" production enhances safety and efficiency. Automated platforms integrating flow synthesis with purification can achieve high throughput, accelerating the discovery and development of new chemical entities derived from this compound. aiche.org

| Technology | Principle | Benefits for this compound Chemistry |

| Flow Chemistry | Reagents are continuously pumped through a reactor. springernature.com | Enhanced safety and control of exotherms, improved scalability and reproducibility, higher yields. aiche.orgresearchgate.net |

| Automated Synthesis | Integration of reaction, work-up, and purification steps. | High-throughput synthesis, rapid optimization of reaction conditions, on-demand generation of the Grignard reagent. vapourtec.comnih.gov |

Advanced Spectroscopic and Analytical Techniques for In Situ Characterization of Grignard Reagents

A deeper understanding of Grignard reagent formation and behavior is crucial for process optimization and control. Advanced spectroscopic techniques are increasingly used for real-time, in-situ monitoring of these sensitive reactions.

In situ Fourier-transform infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool. fraunhofer.de By inserting an attenuated total reflectance (ATR) probe directly into the reaction mixture, chemists can monitor the disappearance of the organic halide starting material and the appearance of the Grignard reagent in real time. acs.orgmt.com This allows for the definitive identification of reaction initiation, which is critical for safe scale-up, and for maintaining optimal concentration profiles throughout the synthesis. acs.orgresearchgate.netresearchgate.net

Raman spectroscopy offers a complementary vibrational spectroscopy technique that is particularly well-suited for analyzing Grignard reagents. bruker.com It is insensitive to moisture and can provide a clear "fingerprint" of the chemical species in solution, making it effective for quality control and for determining the concentration of reagents and impurities. mdpi.comresearchgate.netlibretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about organomagnesium compounds in solution. guildhe.ac.uk While early studies were often inconclusive, modern high-field NMR techniques can elucidate the complex solution equilibria (the Schlenk equilibrium) and the structure of the magnesium complexes. guildhe.ac.ukresearchgate.netwikipedia.org This fundamental understanding is vital for controlling the reactivity and selectivity of reagents like this compound.

| Technique | Information Provided | Application in this compound Synthesis |

| In Situ FTIR | Real-time concentration of reactants and products. acs.orgmt.com | Monitoring reaction initiation, kinetics, and completion; ensuring process safety. fraunhofer.de |

| Raman Spectroscopy | Molecular fingerprint, structural information, and quantification. bruker.commdpi.com | Quality control, determination of reagent concentration, non-destructive analysis. researchgate.net |

| NMR Spectroscopy | Detailed structural elucidation, information on solution equilibria. guildhe.ac.ukresearchgate.net | Understanding the precise chemical nature and aggregation state of the Grignard reagent in solution. researchgate.netwikipedia.org |

Q & A

Q. What computational tools predict the compatibility of this compound with novel substrates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.